(4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride is a synthetic organic compound characterized by its complex structure, which includes a fluorosulfonyl group and a sulfamoyl moiety attached to a phenyl ring with an acetamido substituent. This compound is of interest due to its potential applications in medicinal chemistry and materials science.
The molecular formula is C₉H₈F₃N₃O₄S, indicating the presence of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur. The structure comprises:
AISF acts as a source of the electrophilic -SO2F group. During reactions with nucleophiles, the relatively weak sulfur-fluorine (S-F) bond in AISF breaks, and the -SO2F moiety transfers to the nucleophile, forming a new C-F or N-F bond. The remaining fluorine atom on AISF combines with a hydrogen atom, typically from the solvent or the starting material, to form HF [].
Being a solid at room temperature, AISF is shelf-stable and easier to handle compared to the gaseous SO2F2. This eliminates the risks associated with working with pressurized gases and simplifies storage and transportation. ()
AISF serves as a convenient and efficient reagent for incorporating the -SO2F group into various molecules. This functional group possesses unique properties, including high lipophilicity (fat-loving) and electron-withdrawing character. These properties make it desirable for the development of:
The ability of AISF to introduce the -SO2F group opens doors for various organic synthesis reactions. Researchers are exploring its use in:
The chemical reactivity of (4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride can be attributed to the electrophilic nature of the fluorosulfonyl group. Key reactions include:
These reactions are significant for modifying the compound's structure to enhance its biological activity or tailor it for specific applications.
The biological activity of (4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride has been explored through various studies. Its potential activities include:
Computer-aided prediction tools have been employed to evaluate its biological activity spectrum, indicating possible therapeutic uses and toxicity profiles .
Several methods can be employed to synthesize (4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride:
These methods highlight the versatility and complexity involved in synthesizing this compound.
(4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride has several proposed applications:
Interaction studies are crucial for understanding how (4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride behaves in biological systems. These studies often involve:
Such studies provide insights into the compound's mechanism of action and therapeutic potential.
Several compounds share structural features with (4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride. Notable examples include:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Sulfamethoxazole | Sulfamoyl group; used as an antibiotic | Antibacterial |
Fluorouracil | Fluorinated pyrimidine derivative | Anticancer |
Acetaminophen | Acetamido group; widely used analgesic | Analgesic |
(4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride stands out due to its combination of both fluorosulfonyl and sulfamoyl functionalities, potentially offering unique mechanisms of action compared to other compounds listed. Its dual functional groups may enhance its reactivity and specificity towards biological targets, making it a promising candidate for further research in drug discovery and development.
Click chemistry, first conceptualized by K. Barry Sharpless in 2001, introduced a paradigm shift in synthetic methodology by prioritizing efficiency, selectivity, and modularity. The foundational principles—high thermodynamic driving forces (>20 kcal/mol), insensitivity to solvents, and near-perfect yields—enabled rapid molecular assembly akin to biological systems. The 2022 Nobel Prize in Chemistry recognized this breakthrough, cementing click chemistry’s role in drug development and materials science.
Sulfur(VI) fluoride exchange (SuFEx), introduced in 2014, represents the second generation of click chemistry. Unlike copper-catalyzed azide-alkyne cycloaddition (CuAAC), SuFEx exploits the unique reactivity of sulfur-fluoride bonds to create robust sulfonate and sulfamate linkages. This innovation addressed scalability and biocompatibility challenges, particularly in aqueous and oxygen-rich environments.
Sulfur(VI) fluorides, such as sulfonyl fluorides, have emerged as versatile hubs for SuFEx due to their balanced stability and reactivity. Key advantages include:
Recent advancements have expanded the SuFEx toolkit with diverse hubs, including aryl and alkyl sulfonyl fluorides. For example, benzene-1,2-disulfonyl fluoride demonstrated selective covalent inhibition of human neutrophil elastase (hNE), highlighting SuFEx’s potential in drug discovery.
Property | Sulfuryl Fluoride (SO₂F₂) | (4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl Fluoride |
---|---|---|
Physical State | Gas | Solid |
Molecular Weight | 102.06 g/mol | 314.28 g/mol |
Stability in Air | Low | High (stored under inert gas) |
Functional Group Tolerance | Limited | Broad |
Traditional sulfuryl fluoride gas (SO₂F₂) faces practical challenges in handling, storage, and precision dosing. Its gaseous state necessitates specialized equipment, limiting applications in standard laboratory settings. Furthermore, SO₂F₂’s high volatility complicates stoichiometric control in small-scale reactions, leading to inefficiencies and safety concerns.
The development of solid-phase SuFEx hubs, such as (4-acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride, addresses these limitations. This compound’s crystalline structure enables precise weighing and handling, while its acetamidophenyl moiety enhances solubility in organic solvents. Notably, its γ-sulfur chalcogen bonding (ChB) activates the sulfonyl fluoride group, enabling reactions with phenols, alcohols, and amines under mild conditions.
Application | Substrates Tested | Yield Range | Reference |
---|---|---|---|
Organic-inorganic linking | Silica, metals | 85–92% | |
Surface functionalization | Polymers, glass | 78–90% | |
Bioconjugation | Proteins, peptides | Under study |
The compound’s trialkoxy silane group facilitates covalent anchoring onto inorganic surfaces, enabling the creation of antibacterial coatings and fluorescent materials. This versatility positions it as a cornerstone for next-generation SuFEx applications in nanotechnology and biomedicine.
The development of AISF emerged from the need to overcome challenges associated with sulfuryl fluoride (SO~2~F~2~), a toxic gas historically used for introducing sulfur(VI) fluoride functionalities. SO~2~F~2~ requires specialized handling equipment, poses significant safety risks, and faces regulatory restrictions due to its neurotoxicity [2] [7]. These limitations impeded the adoption of SuFEx reactions in industrial and academic settings, despite their potential in chemical biology, polymer chemistry, and drug discovery [1] [5].
AISF was designed to fulfill three criteria:
By meeting these objectives, AISF eliminates the need for gas-handling infrastructure and reduces safety risks, making SuFEx chemistry accessible to broader research and industrial communities [1] [7].
AISF’s synthesis capitalizes on oxidative C–H functionalization, a streamlined method for introducing bis(fluorosulfonyl)imide groups into aromatic systems. This approach contrasts with traditional multi-step routes that require hazardous intermediates. The single-step protocol involves treating acetanilide with bis(fluorosulfonyl)imide under oxidative conditions, directly installing the sulfur(VI) fluoride moiety via C–H bond activation [5] [6].
$$
\text{Acetanilide} + \text{HN(SO}2\text{F)}2 \xrightarrow{\text{Oxidative Conditions}} \text{AISF} + \text{Byproducts}
$$
Key advantages of this method include:
Structural characterization confirms AISF’s crystalline nature (melting point: 146–149°C) and stability under ambient storage for over six months [1] [7]. The reagent’s shelf life surpasses earlier SuFEx donors like SuFEx-IT, which require refrigeration [2] [5].
The partnership between Pfizer Inc. and BioDuro LLC accelerated AISF’s transition from concept to commercial availability. This collaboration combined Pfizer’s expertise in medicinal chemistry with BioDuro’s capabilities in process optimization and scale-up [7].
Objective | Outcome |
---|---|
Reactivity optimization | AISF demonstrated comparable performance to SO~2~F~2~ in fluorosulfurylation of phenols and amines [5] [7]. |
Stability enhancement | Crystalline form ensured stability at 25°C, enabling global distribution [1] [7]. |
Scalable synthesis | Hectogram-scale production achieved via oxidative C–H functionalization [5] [7]. |
The collaboration also addressed regulatory and safety challenges. By replacing SO~2~F~2~ with a solid reagent, the teams eliminated risks associated with gas leaks and simplified compliance with workplace safety regulations [7]. AISF’s commercial launch in 2018 marked a paradigm shift in SuFEx reagent design, with Sigma-Aldrich (now MilliporeSigma) distributing the compound globally [1] [7].
Calcium bis(trifluoromethanesulfonyl)imide [Ca(NTf₂)₂] functions as a Lewis acid that polarizes the S–F bond of sulfur(VI) fluorides while 1,4-diazabicyclo[2.2.2]octane (DABCO) simultaneously deprotonates the incoming nucleophile [3] [4]. Density-functional theory (ωB97XD/def2-TZVP) shows that, at the transition state, Ca²⁺ coordinates the sulfonyl oxygen and the departing fluoride, lowering the computed free-energy barrier to 21.3 kcal mol⁻¹ [5]. Kinetic Eyring analysis gives an experimental ΔG‡ of 21.5 ± 0.14 kcal mol⁻¹, validating the model [5].
Parameter | Value | Method |
---|---|---|
Computed ΔG‡ | 21.3 kcal mol⁻¹ [5] | DFT (THF, 298 K) |
Experimental ΔG‡ | 21.5 kcal mol⁻¹ [5] | Eyring plot (¹⁹F NMR) |
Heating to 50 °C and trapping Ca–F via 1,1,3,3-tetramethyldisiloxane (TMDS) enables catalytic turnover with only 10 mol % Ca(NTf₂)₂ and 20 mol % DABCO (71% yield) versus trace conversion without calcium [5].
AISF discriminates between O- and N-nucleophiles through a combination of steric accessibility and σ* S–F orbital alignment [6]. Phenolate attack proceeds via a chair-like AdE transition state; increased electron density accelerates fluoride displacement, giving nearly quantitative yields across diverse phenols (Table 1). Primary amines react more sluggishly because lone-pair donation increases sulfur electron density, but secondary amines achieve high conversions when assisted by Lewis‐acid activation (Table 2).
Entry | Phenol Substrate | Product | Yield (%) |
---|---|---|---|
1 | 4-Hydroxybenzophenone | 4-Benzoylphenyl OSO₂F | 97% [7] |
2 | Ethyl 4-hydroxybenzoate | Ethyl 4-fluorosulfate | 99% [7] |
3 | 4-Hydroxybenzonitrile | 4-Cyanophenyl OSO₂F | 97% [7] |
4 | 4-Phenoxyphenol | 4-Phenoxyphenyl OSO₂F | 90% [7] |
5 | Mesitol | Mesityl OSO₂F | 85% [7] |
Entry | Amine Substrate | Product | Yield (%) |
---|---|---|---|
1 | Diphenyl(piperidin-4-yl)methanol | Sulfamoyl fluoride 17 | 96% [7] |
2 | 1,4-Dioxa-8-azaspiro[4.5]decane | Sulfamoyl fluoride 20 | 88% [7] |
3 | Di(propargyl)amine | Sulfamoyl fluoride 21 | 76% [7] |
Electron-rich phenols generally outpace electron-poor amines by 10⁴–10⁵ in second-order rate constants under identical conditions, revealing a strong stereoelectronic preference for O-attack [6].
Beyond Ca-mediated pathways, complementary DFT studies dissect stereoelectronic factors in AISF reactions. Energy-decomposition analyses show that:
Collectively, these computations corroborate experimental selectivities and underscore the synergy of Lewis-acid activation and Brønsted-base deprotonation in lowering activation energies.